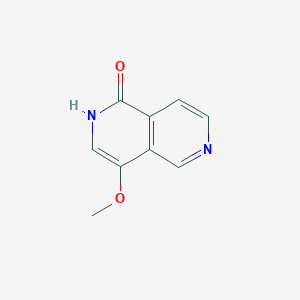![molecular formula C7H12ClF2N B13899997 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Preparation Methods
The synthesis of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride can be compared with other similar compounds such as:
6-Azaspiro[2.5]octane hydrochloride: This compound has a similar spiro-connected bicyclic structure but differs in the position of the nitrogen atom and the absence of fluorine atoms.
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride: This compound also contains fluorine atoms but differs in the position of the fluorine atoms and the overall structure.
The uniqueness of this compound lies in its specific structure and the presence of fluorine atoms, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C7H12ClF2N |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5,5-difluoro-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-6(7)4-10-5-6;/h10H,1-5H2;1H |
InChI Key |
UTSPBMYREUFEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C(C1)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


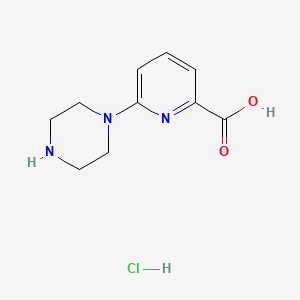
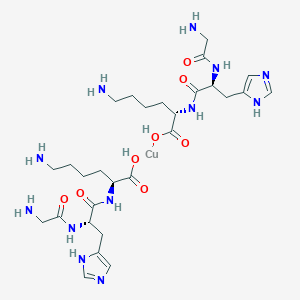


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)

![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
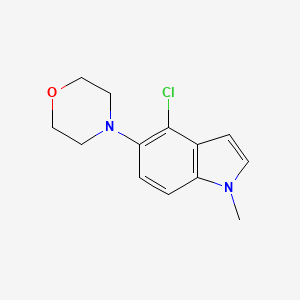


![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
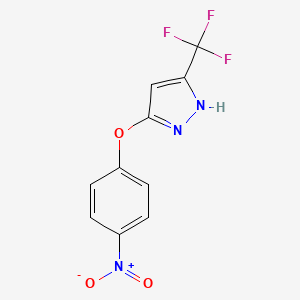
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
